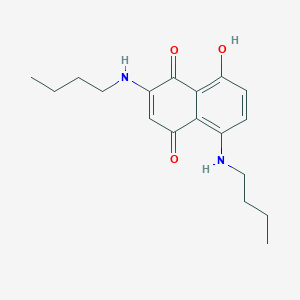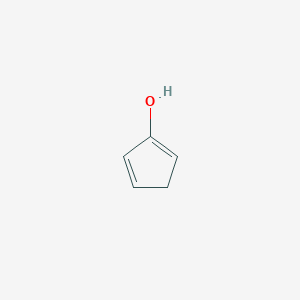
2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)-: is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is known for its diverse applications in synthetic organic chemistry and pharmaceuticals, particularly as a chiral auxiliary and an antibacterial agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)- typically involves the reaction of 2-amino-2-methyl-1-propanol with diethyl carbonate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazolidinone derivatives with additional functional groups, while reduction can yield simpler, reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)- is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals .
Biology and Medicine: The compound is part of the oxazolidinone class of antibiotics, which are effective against multidrug-resistant Gram-positive bacteria. It is used in the development of antibacterial agents such as linezolid and tedizolid .
Industry: In the industrial sector, this compound is used in the production of various chemicals and pharmaceuticals. Its role as a chiral auxiliary makes it valuable in the synthesis of complex molecules required in drug development .
Mecanismo De Acción
The mechanism of action of 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)-, particularly in its role as an antibacterial agent, involves the inhibition of protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparación Con Compuestos Similares
- 4,4-Dimethyl-2-oxazolidinone
- 3-Chloro-4,4-dimethyl-2-oxazolidinone
- Linezolid
- Tedizolid
Comparison: While 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)- shares structural similarities with other oxazolidinones, its unique substituents confer distinct chemical and biological properties.
Propiedades
Número CAS |
111838-81-4 |
|---|---|
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
4,4-dimethyl-3-prop-2-enoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11NO3/c1-4-6(10)9-7(11)12-5-8(9,2)3/h4H,1,5H2,2-3H3 |
Clave InChI |
RDPLMLHGTKXGNW-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=O)N1C(=O)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


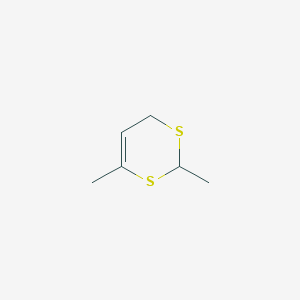

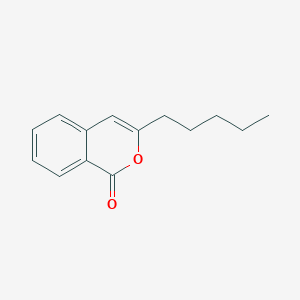

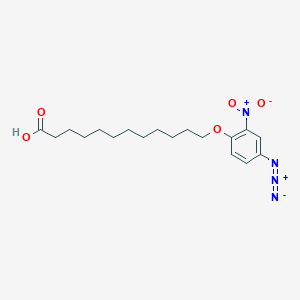
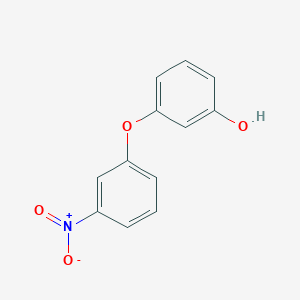
![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
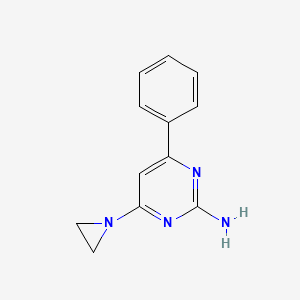
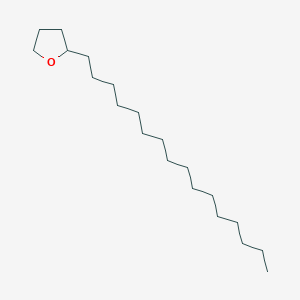
![4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14322461.png)
![[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl-](/img/structure/B14322463.png)

